N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide
Description
N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide is a nicotinamide derivative featuring a benzooxazole moiety substituted with a methyl group at the 5-position, linked to a phenyl ring. This structural motif confers unique electronic and steric properties, making it a candidate for targeting enzymes such as VEGFR-2 or NCX inhibitors, as seen in related compounds .
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-4-9-18-17(11-13)23-20(25-18)14-5-7-16(8-6-14)22-19(24)15-3-2-10-21-12-15/h2-12H,1H3,(H,22,24) |
InChI Key |
KPHDVFMQPVPPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide is a compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole moiety, which is known for its diverse biological activities, attached to a phenyl group and a nicotinamide structure . The presence of these functional groups contributes to its potential efficacy in various therapeutic areas.
Chemical Structure
- Molecular Formula : CHNO
- Molecular Weight : 266.30 g/mol
This compound has been investigated for its role as an inhibitor of nicotinamide adenine dinucleotide (NAD) metabolism , particularly through the inhibition of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the NAD salvage pathway, which is vital for cellular metabolism and energy production.
Key Mechanisms:
- Inhibition of NAMPT : By inhibiting NAMPT, this compound can lower intracellular NAD levels, potentially leading to apoptosis in cancer cells.
- Regulation of Cellular Metabolism : The reduction in NAD affects various metabolic pathways, including glycolysis and oxidative phosphorylation.
- Antioxidant Activity : Some studies suggest that benzoxazole derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. It has been shown to induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example :
- In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC values in the low micromolar range, suggesting potent anticancer activity .
Neuroprotective Effects
The compound's ability to modulate NAD levels has implications for neuroprotection. Increased NAD levels are associated with improved neuronal survival and function.
Research Findings
A comprehensive review of recent studies highlights the following findings regarding the biological activity of this compound:
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable metabolic stability. However, further studies are necessary to fully understand its safety profile and potential side effects.
Scientific Research Applications
Pharmacological Properties
N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-nicotinamide belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. The compound features a benzoxazole moiety linked to a phenyl group and a nicotinamide structure, which enhances its lipophilicity and may influence its interaction with biological targets.
Therapeutic Applications
The therapeutic applications of this compound are broad, covering several disease areas:
- Respiratory Disorders : Due to its PDE4 inhibitory activity, it may be effective in managing conditions like asthma and chronic obstructive pulmonary disease by reducing inflammation and promoting bronchodilation.
- Inflammatory Diseases : The compound shows promise in treating rheumatoid arthritis, psoriasis, and other inflammatory conditions by modulating immune responses and reducing inflammation .
- Cancer Treatment : Preliminary studies suggest that derivatives of benzoxazole compounds exhibit anticancer properties. This compound may share similar properties, warranting further investigation into its efficacy against various cancer cell lines .
Anticancer Activity
Recent research highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to this compound demonstrated significant growth inhibition against several cancer cell lines, including OVCAR-8 (ovarian cancer) and NCI-H460 (lung cancer) .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
This data suggests that further exploration of this compound could yield promising results in oncology.
Interaction Studies
Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies are crucial for understanding the pharmacokinetic profile and therapeutic potential of the compound .
Comparison with Similar Compounds
Compound 37 : N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide
- Structure : Features a 1,2,4-oxadiazole ring with a methyl group and a fluorophenyl substituent.
- Molecular Data : ESI-MS m/z = 421.1 [M + H]⁺; HPLC purity = 80.7% .
- Key Difference : The presence of a sulfur-containing benzylthio linker and oxadiazole ring enhances hydrophobicity compared to the target compound’s benzooxazole system.
Compound 884980-86-3 : N-[4-(5-thien-2-yl-1,2,4-oxadiazol-3-yl)phenyl]nicotinamide
Compound 903434-46-8 : 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
NCX Inhibitors
- Compound 8: N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide Activity: IC₅₀ = 0.24 µM for reverse NCX inhibition . QSAR Insight: Hydrophobicity (π) and substituent shape (B₍iv₎) critically influence NCX inhibition. The target compound’s benzooxazole may optimize these parameters better than phenoxy-linked derivatives.
VEGFR-2 Inhibitors
- Compound 6 : (E)-N-(4-(2-(2,4-Dichlorobenzylidene)hydrazine-1-carbonyl)phenyl)-nicotinamide
Anti-inflammatory Agents
- Compound 5(c): N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1,3]oxazine-6-yl]-phenyl}-nicotinamide Activity: Superior anti-inflammatory activity compared to indomethacin . Key Difference: The trimethoxyphenyl group in the oxazine ring provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing methyl-benzooxazole in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
